2-morpholin-4-yl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
2-morpholin-4-yl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine class This compound is characterized by a thieno[2,3-d]pyrimidine core structure, which is fused with a morpholine ring and a phenyl group
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes in the phosphatidylinositol-3-kinase (pi3k) pathway .
Mode of Action
Based on the structure of similar compounds, it is likely that it binds to the atp-binding pocket of its target enzyme .
Biochemical Pathways
Similar compounds have been known to affect the pi3k/akt signaling pathway .
Pharmacokinetics
Similar compounds have been predicted to exhibit good brain availability .
Result of Action
Similar compounds have been known to exhibit anti-inflammatory and anti-tumor activities.
Action Environment
It is generally recommended to store similar compounds at room temperature .
Biochemical Analysis
Biochemical Properties
It is known that this compound interacts with various enzymes and proteins within biochemical reactions .
Cellular Effects
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been observed to have long-term effects on cellular function in in vitro or in vivo studies .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins .
Subcellular Localization
It is likely that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-morpholin-4-yl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common reagents used in this process include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA). The reaction conditions often involve heating under reflux to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-morpholin-4-yl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate solvent conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted thienopyrimidine derivatives with various functional groups.
Scientific Research Applications
2-morpholin-4-yl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antitubercular agent and has shown significant activity against Mycobacterium tuberculosis.
Cancer Research: The compound has been evaluated for its anticancer activity against various human tumor cell lines.
Proteomics Research: It is used as a research tool in proteomics to study protein interactions and functions.
Comparison with Similar Compounds
Similar Compounds
- 5-furan-2-yl-2-(2-morpholin-4-yl-2-oxo-ethylsulfanyl)-3-phenyl-3H-thieno[2,3-d]pyrimidin-4-one
- Thieno[3,2-d]pyrimidin-4-ones
Uniqueness
2-morpholin-4-yl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one is unique due to its specific structural features, including the morpholine ring and phenyl group, which contribute to its distinct chemical properties and biological activities
Properties
CAS No. |
724746-46-7 |
---|---|
Molecular Formula |
C16H15N3O2S |
Molecular Weight |
313.38 |
IUPAC Name |
2-morpholin-4-yl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H15N3O2S/c20-14-13-12(11-4-2-1-3-5-11)10-22-15(13)18-16(17-14)19-6-8-21-9-7-19/h1-5,10H,6-9H2,(H,17,18,20) |
InChI Key |
YWIAEQVEEALPQN-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)N2 |
solubility |
not available |
Origin of Product |
United States |
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